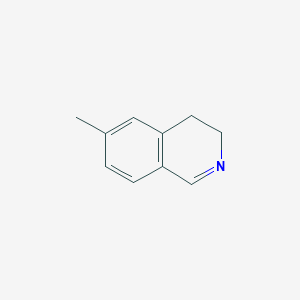![molecular formula C8H10O2 B11923730 1-Oxaspiro[4.4]non-6-en-2-one CAS No. 86971-90-6](/img/structure/B11923730.png)
1-Oxaspiro[4.4]non-6-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[44]non-6-en-2-one is a chemical compound with the molecular formula C8H12O2 It is a spirocyclic compound, meaning it contains a spiro-connected ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Oxaspiro[4.4]non-6-en-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydroxy cyclopentyl formic acid ethyl ester with 2,4,6-trimethyl phenyl acetic acid in the presence of a dehydrating agent can lead to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxaspiro[4.4]non-6-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into other spirocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation can yield various oxygenated spirocyclic compounds, while reduction can produce different spirocyclic alcohols .
Applications De Recherche Scientifique
1-Oxaspiro[4.4]non-6-en-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-Oxaspiro[4.4]non-6-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
1-Oxaspiro[4.4]non-6-en-2-one can be compared with other similar compounds, such as:
Spirocyclic ketones: These compounds share a similar spirocyclic structure but differ in their functional groups and reactivity.
Spirocyclic lactones: These compounds contain a lactone ring and exhibit different chemical and biological properties.
Spirocyclic ethers: These compounds have an ether linkage and are used in various chemical and industrial applications.
The uniqueness of this compound lies in its specific spirocyclic structure and the versatility of its chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
86971-90-6 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
1-oxaspiro[4.4]non-8-en-2-one |
InChI |
InChI=1S/C8H10O2/c9-7-3-6-8(10-7)4-1-2-5-8/h1,4H,2-3,5-6H2 |
Clé InChI |
VRBCESVXJRKZCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC(=O)O2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)

![3h-Imidazo[4,5-b]pyridine-7-carbaldehyde](/img/structure/B11923671.png)


![5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione](/img/structure/B11923710.png)
![1,2-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11923712.png)

![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11923734.png)
![1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B11923742.png)
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11923749.png)
